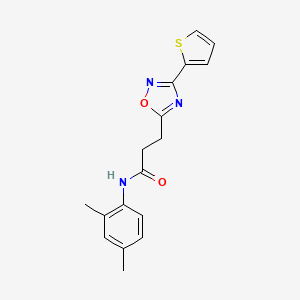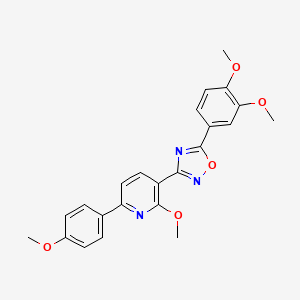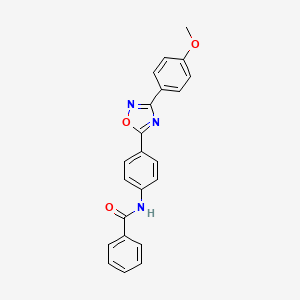
2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide, also known as ISA, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. It belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, ISA has been found to have unique properties that make it a promising candidate for various therapeutic applications.
Applications De Recherche Scientifique
2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide has been studied extensively for its potential applications in the treatment of various diseases. It has been found to have potent anti-inflammatory, analgesic, and antipyretic effects. This compound has also been shown to have anticonvulsant and anxiolytic properties. Furthermore, this compound has been studied for its potential use in the treatment of diabetes, cancer, and neurodegenerative diseases.
Mécanisme D'action
The exact mechanism of action of 2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX activity, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10. Furthermore, this compound has been found to reduce oxidative stress and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide is its potent anti-inflammatory and analgesic effects. This makes it a promising candidate for the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases. Another area of interest is the development of more water-soluble derivatives of this compound, which would improve its bioavailability and make it easier to administer in experimental settings. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various disease states.
Conclusion
In conclusion, this compound is a promising compound with a wide range of potential applications in the field of medicine. Its potent anti-inflammatory, analgesic, and antipyretic effects make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to develop more water-soluble derivatives for use in experimental settings.
Méthodes De Synthèse
The synthesis of 2-(N-cyclohexylmethylsulfonamido)-N-isopropylacetamide involves the reaction of N-cyclohexylmethylamine with N-isopropylacetamide in the presence of sulfuric acid. The reaction yields this compound as a white crystalline solid with a melting point of 123-125°C. The purity of this compound can be improved by recrystallization from ethanol.
Propriétés
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3S/c1-10(2)13-12(15)9-14(18(3,16)17)11-7-5-4-6-8-11/h10-11H,4-9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQBMWIICBVNGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN(C1CCCCC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7719992.png)








![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7720049.png)

![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7720073.png)